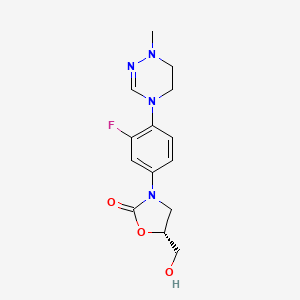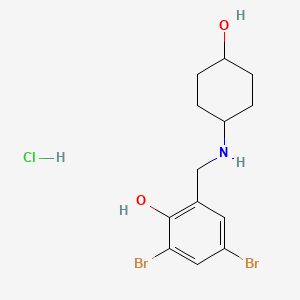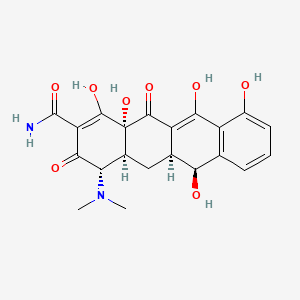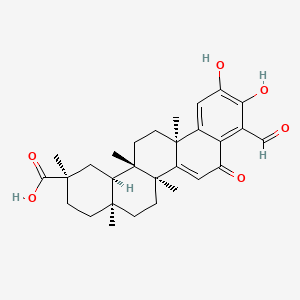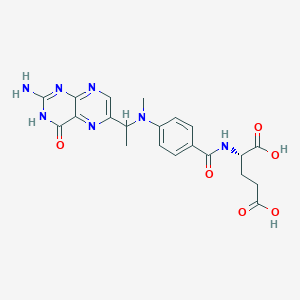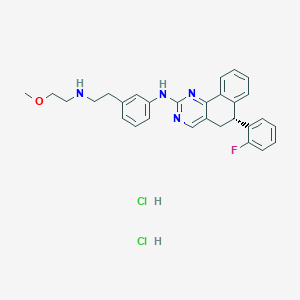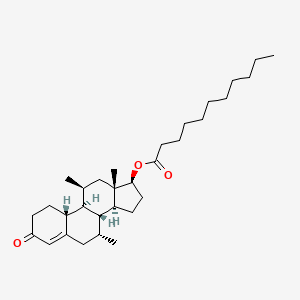
Dimethandrolone Undecanoate
Overview
Description
Dimethandrolone undecanoate, also known by its developmental code name CDB-4521, is an experimental androgen and anabolic steroid. It is also a progestogen medication under development as a potential male contraceptive. This compound is taken either by mouth or through intramuscular injection. This compound is a prodrug of dimethandrolone, meaning it is converted into its active form in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dimethandrolone undecanoate involves the esterification of dimethandrolone with undecanoic acid. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure the formation of the ester bond.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Dimethandrolone undecanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed to produce dimethandrolone and undecanoic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the steroid nucleus, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the steroid nucleus, altering its biological activity.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions are commonly used to hydrolyze the ester bond.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Hydrolysis: Dimethandrolone and undecanoic acid.
Oxidation: Various oxidized derivatives of dimethandrolone.
Reduction: Reduced forms of dimethandrolone with modified functional groups.
Scientific Research Applications
Dimethandrolone undecanoate has several scientific research applications, including:
Chemistry: It is used as a model compound to study the synthesis and reactivity of steroid esters.
Biology: The compound is investigated for its effects on hormone regulation and reproductive biology.
Medicine: this compound is being developed as a male contraceptive due to its ability to suppress spermatogenesis and testosterone production.
Mechanism of Action
Dimethandrolone undecanoate exerts its effects by acting as an agonist of the androgen receptor and the progesterone receptor. Upon administration, it is converted into dimethandrolone, which binds to these receptors and modulates their activity. This leads to the suppression of gonadotropin secretion, resulting in decreased testosterone production and spermatogenesis. The compound’s progestogenic activity also contributes to its contraceptive effects .
Comparison with Similar Compounds
Dimethandrolone undecanoate is unique compared to other similar compounds due to its dual androgenic and progestogenic activities. Some similar compounds include:
Testosterone undecanoate: Another androgen ester used for hormone replacement therapy.
Nandrolone decanoate: An anabolic steroid with similar androgenic properties but different pharmacokinetics.
11β-Methyl-19-nortestosterone dodecylcarbonate: A compound with similar contraceptive potential but different chemical structure.
This compound stands out due to its potent androgenic and progestogenic activities, making it a promising candidate for male contraception .
Properties
CAS No. |
366472-45-9 |
|---|---|
Molecular Formula |
C31H50O3 |
Molecular Weight |
470.7 g/mol |
IUPAC Name |
[(7R,8R,9S,10R,11S,13S,14S,17S)-7,11,13-trimethyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] undecanoate |
InChI |
InChI=1S/C31H50O3/c1-5-6-7-8-9-10-11-12-13-28(33)34-27-17-16-26-30-21(2)18-23-19-24(32)14-15-25(23)29(30)22(3)20-31(26,27)4/h19,21-22,25-27,29-30H,5-18,20H2,1-4H3/t21-,22+,25+,26+,27+,29-,30+,31+/m1/s1 |
InChI Key |
FVICENFBEMJOCE-RTFNQGFNSA-N |
SMILES |
CCCCCCCCCCC(=O)OC1CCC2C1(CC(C3C2C(CC4=CC(=O)CCC34)C)C)C |
Isomeric SMILES |
CCCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@H]34)C)C)C |
Canonical SMILES |
CCCCCCCCCCC(=O)OC1CCC2C1(CC(C3C2C(CC4=CC(=O)CCC34)C)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dimethandrolone Undecanoate; DMAU |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



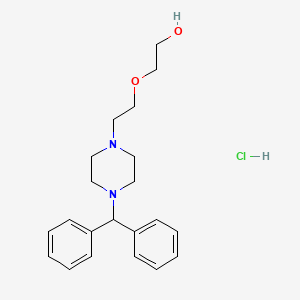
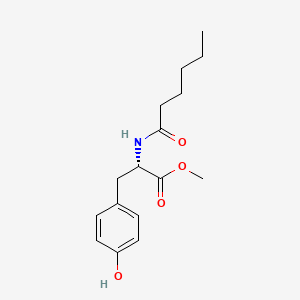

![N-[(3Z)-3-[(5-methoxy-1H-indol-3-yl)methylidene]-2-oxo-1H-indol-5-yl]-3-piperidin-1-ylpropanamide](/img/structure/B607047.png)

